4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxadiazepine and pyridine rings likely contribute to the compound’s rigidity and planarity. The electronegative trifluoromethyl group could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is stored or used. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one involves complex chemical reactions, including condensation, methylation, hydrogenolysis, and cyclization. These synthesis processes are critical for creating key intermediates used in the development of pharmaceuticals and other chemical entities. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, showcases the intricate steps and optimizations required in the synthesis of complex molecules (Z. Xiu-lan, 2009).
Molecular Interactions and Conformations
Studies on molecular conformations and hydrogen bonding provide insights into the behavior of molecules in different dimensions, which is essential for understanding their chemical and physical properties. Research on tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals the significance of molecular conformations and the impact of substituents on the molecule's properties, demonstrating the complexity of chemical interactions (B. K. Sagar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1,3,4-benzoxadiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-8-21-22(14(23)10-4-2-3-5-12(10)24-8)13-11(16)6-9(7-20-13)15(17,18)19/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUUVINQVDKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one |
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